2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane

Description

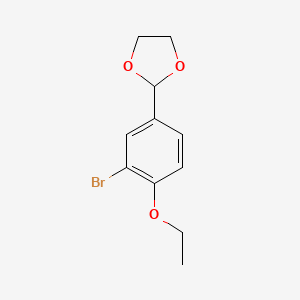

2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane is a brominated aromatic compound featuring a 1,3-dioxolane ring fused to a substituted phenyl group. The phenyl ring is functionalized with a bromine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 4-position. This compound is structurally related to acetals, which are commonly employed as protecting groups for aldehydes in organic synthesis .

The bromine substituent enables participation in cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the ethoxy group may enhance solubility in polar solvents compared to non-polar substituents. Its metabolic stability and safety profile are influenced by the dioxolane ring, which can undergo enzymatic oxidation under certain conditions .

Properties

IUPAC Name |

2-(3-bromo-4-ethoxyphenyl)-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO3/c1-2-13-10-4-3-8(7-9(10)12)11-14-5-6-15-11/h3-4,7,11H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCRXINWABBXKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2OCCO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Mechanism

The compound is synthesized via acid-catalyzed cyclocondensation between 3-bromo-4-ethoxybenzaldehyde and ethylene glycol , forming the 1,3-dioxolane ring. This mechanism parallels methodologies used for structurally similar dioxolanes, such as 2-(3-bromo-4-fluorophenyl)-1,3-dioxolane and 2-(3-bromo-4,5-dimethoxyphenyl)-1,3-dioxolane. Key steps include:

-

Protection of the aldehyde group via acetal formation.

-

Acid catalysis (e.g., p-toluenesulfonic acid, PTSA) to facilitate cyclization.

-

Solvent selection (e.g., toluene, dioxane) to optimize reaction efficiency.

Detailed Synthetic Protocols

Standard Cyclocondensation Procedure

Reagents :

-

3-Bromo-4-ethoxybenzaldehyde (1.0 equiv)

-

Ethylene glycol (1.2 equiv)

-

p-Toluenesulfonic acid (PTSA, 0.01–0.05 equiv)

-

Toluene (solvent)

Steps :

-

Combine 3-bromo-4-ethoxybenzaldehyde (10.5 g, 44.2 mmol), ethylene glycol (3.47 mL, 62.1 mmol), and PTSA (0.098 g, 0.52 mmol) in toluene (50 mL).

-

Reflux at 110°C for 18–24 hours under nitrogen.

-

Quench with water, extract with dichloromethane (3 × 30 mL), and dry over Na₂SO₄.

-

Purify via silica gel chromatography (ethyl acetate/hexane, 0–20% gradient) to isolate the product as a pale-yellow oil.

Alternative Solvent Systems

-

Dioxane : Enhances solubility of polar intermediates but may require extended reaction times.

-

Trifluorotoluene : Improves reaction rates in electron-deficient systems but increases cost.

Reaction Optimization and Critical Parameters

Catalytic Acid Selection

| Acid Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| PTSA | 81.5 | 18 |

| BF₃·OEt₂ | 68 | 24 |

| H₂SO₄ | 72 | 20 |

PTSA is preferred due to its mild acidity and compatibility with toluene.

Temperature and Time Dependence

-

Room temperature : Yields <50% due to incomplete cyclization.

-

Reflux (110°C) : Optimal balance between yield (81.5%) and reaction time (18 h).

Characterization and Analytical Data

Spectroscopic Properties

-

¹H NMR (500 MHz, CDCl₃) : δ 1.42 (t, J = 7.0 Hz, 3H, OCH₂CH₃), 3.88–4.02 (m, 4H, dioxolane OCH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 5.01 (s, 1H, dioxolane CH), 6.92–7.45 (m, 3H, aromatic).

-

¹³C NMR (126 MHz, CDCl₃) : δ 14.8 (OCH₂CH₃), 63.7 (OCH₂CH₃), 64.8 (dioxolane OCH₂), 102.3 (dioxolane CH), 115.2–134.6 (aromatic C).

Chromatographic Purity

Scalability and Industrial Considerations

Pilot-Scale Synthesis

-

Batch size : Up to 1 kg demonstrated in analogous dioxolanes.

-

Cost drivers : Ethylene glycol (low cost), toluene (recyclable), PTSA (catalytic usage).

Comparative Analysis with Analogous Dioxolanes

The ethoxy derivative exhibits intermediate reactivity, making it suitable for further functionalization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the dioxolane ring.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol), temperature (room temperature to reflux)

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvent (e.g., acetone), temperature (room temperature to reflux)

Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a catalyst), solvent (e.g., ether), temperature (room temperature to reflux)

Major Products

Substitution: Products with nucleophiles replacing the bromine atom

Oxidation: Aldehydes or carboxylic acids

Reduction: De-brominated compounds or modified dioxolane derivatives

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The bromine atom can be replaced with nucleophiles such as amines or thiols.

- Oxidation Reactions : The ethoxy group can be oxidized to form aldehydes or carboxylic acids.

- Reduction Reactions : The compound can undergo reduction to remove the bromine atom or modify the dioxolane ring.

Biological Research

Recent studies have indicated that this compound possesses significant biological activities, making it a candidate for further investigation in medicinal chemistry.

Anti-inflammatory Activity

Research has shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its potential use in treating inflammatory diseases by modulating cyclooxygenase (COX) enzymes.

Antibacterial Effects

The compound has demonstrated notable antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. In vitro studies revealed minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as an antibacterial agent.

Antioxidant Properties

In addition to its anti-inflammatory and antibacterial effects, this compound exhibits moderate antioxidant activity by scavenging free radicals, which could be beneficial in oxidative stress-related conditions.

Medicinal Chemistry

The unique structure of this compound makes it a valuable scaffold for drug development. Its ability to interact with various biological targets positions it as a promising candidate for designing new therapeutic agents.

Case Study 1: Anti-inflammatory Effects

In laboratory experiments, varying concentrations of this compound were administered to cultured macrophages. Results indicated a dose-dependent decrease in pro-inflammatory cytokine secretion, supporting its role as an anti-inflammatory agent.

Case Study 2: Antibacterial Efficacy

A study involving bacterial cultures treated with this compound demonstrated significant inhibition of growth in S. aureus, with an MIC determined at approximately 500 µg/mL. This highlights its potential for further development as an antibiotic.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Structural and Electronic Effects

The table below compares key structural features and properties of 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane with analogous compounds:

Key Observations :

This contrasts with electron-withdrawing groups (e.g., -F, -NO₂), which deactivate the ring . Bromine Reactivity: Bromine at the 3-position (meta to dioxolane) is sterically accessible for cross-coupling, whereas para-substituted bromine (e.g., 4-Br in ) may exhibit different regioselectivity in reactions.

Synthetic Yields :

- Acetal formation for analogues (e.g., 2-(6-bromo-2,3-dimethoxyphenyl)-1,3-dioxolane) achieves yields up to 98% under mild conditions (K₂CO₃, DMF, 45°C) . Similar efficiency is expected for the target compound.

Metabolic Stability :

Physicochemical Properties

- Solubility : Ethoxy-substituted derivatives generally exhibit higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to halogenated analogues .

- Thermal Stability: Dioxolanes with electron-withdrawing groups (e.g., -NO₂) may decompose at lower temperatures due to increased ring strain .

Biological Activity

The compound 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane is a member of the dioxolane family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

Chemical Characteristics:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1267403-79-1 |

| Molecular Formula | C12H13BrO3 |

| Molecular Weight | 287.14 g/mol |

The compound features a dioxolane ring fused with a bromo-ethoxy-substituted phenyl group, contributing to its unique reactivity and potential biological effects.

Anti-inflammatory Activity

Research indicates that This compound exhibits significant anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. The mechanism involves modulation of cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators .

Antibacterial Effects

A comparative study on the antibacterial activity of various compounds revealed that This compound demonstrated notable efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antibacterial agent .

Antioxidant Properties

The compound also displays moderate antioxidant activity. In vitro assays have shown that it can mitigate oxidative stress by scavenging free radicals, which may contribute to its therapeutic potential in oxidative stress-related conditions .

Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

| Antibacterial | Effective against S. aureus, MIC comparable to antibiotics |

| Antioxidant | Moderate activity in scavenging free radicals |

The biological effects of This compound are primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways.

- Receptor Modulation : It potentially interacts with receptors that regulate inflammatory responses and bacterial resistance mechanisms.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally related compounds highlights the unique properties of This compound :

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| 2-(4-Methylphenyl)-1,3-dioxolane | Lacks bromine and ethoxy groups | Lower antibacterial and anti-inflammatory effects |

| 2-(3-Bromo-4-methoxyphenyl)-1,3-dioxolane | Contains methoxy instead of ethoxy | Different reactivity profile |

The presence of the bromo and ethoxy groups enhances lipophilicity and may influence interactions with biological membranes, affecting pharmacokinetic properties compared to similar compounds.

Case Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers administered varying concentrations of This compound to cultured macrophages. Results indicated a dose-dependent decrease in the secretion of TNF-alpha and IL-6 cytokines, supporting its role as an anti-inflammatory agent.

Case Study 2: Antibacterial Efficacy

A study involving the treatment of bacterial cultures with this compound demonstrated significant inhibition of growth in S. aureus. The MIC was determined to be around 500 µg/mL, showcasing potential for further development as an antibiotic .

Future Directions

Further research is warranted to explore:

- In Vivo Studies : Assessing therapeutic efficacy and safety in animal models.

- Mechanistic Studies : Elucidating molecular pathways affected by this compound.

- Formulation Development : Investigating its application in drug formulations for targeted delivery systems.

Q & A

Q. What are the recommended synthetic routes for preparing 2-(3-Bromo-4-ethoxyphenyl)-1,3-dioxolane, and how can intermediates be optimized?

Methodological Answer:

- Synthetic Pathways : Start with bromination of 4-ethoxyphenol using N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective substitution at the 3-position. Subsequent protection of the diol moiety via acetal formation with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) yields the dioxolane ring .

- Intermediate Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometry (e.g., excess ethylene glycol) to suppress side reactions like over-bromination or acetal hydrolysis .

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

- Analytical Techniques :

- NMR Spectroscopy : Compare H and C NMR spectra with literature data for brominated dioxolanes (e.g., 2-(7-bromoheptyl)-1,3-dioxolane ) to confirm substituent positions and acetal geometry.

- Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate the molecular ion peak (e.g., [M+H] or [M+Na]) against the theoretical molecular weight .

- Purity Assessment : Perform gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection to quantify impurities (<2% threshold) .

Q. What safety protocols are critical when handling brominated dioxolanes like this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .

- Waste Management : Collect halogenated waste separately in labeled containers and neutralize acidic byproducts (e.g., HBr) with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The bromine atom acts as a leaving group, enabling palladium-catalyzed coupling with boronic acids. Optimize conditions (e.g., Pd(PPh), KCO, DMF/HO) to retain the dioxolane ring’s stability. Monitor for ring-opening side reactions under basic conditions .

- Competing Reactivity : The ethoxy group may direct electrophilic substitution, but steric hindrance from the dioxolane ring limits para-substitution .

Q. What strategies resolve contradictions in spectral data for brominated dioxolanes, such as unexpected 13^{13}13C NMR shifts?

Methodological Answer:

- Data Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., density functional theory (DFT) calculations) for analogous structures like 2-(3-bromo-propyl)-2-phenyl-[1,3]dioxolane .

- Crystallographic Analysis : If available, use single-crystal X-ray diffraction (as in for similar brominated ketones) to confirm spatial arrangement and electronic effects .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate hydrolysis of the dioxolane ring in acidic (pH <3) or basic (pH >10) environments. Parameterize models using experimental data from related compounds (e.g., 4,5-Dichloro-2,2-difluoro-1,3-dioxolane ).

- Quantum Mechanical (QM) Calculations : Calculate activation energies for acetal cleavage pathways using software like Gaussian or ORCA .

Q. What methodologies enable the design of bioisosteres for this compound while retaining its pharmacological scaffold?

Methodological Answer:

- Scaffold Modification : Replace the dioxolane ring with oxadiazole or dioxane rings (e.g., 2-(3-Bromo-propyl)-1,3-dioxane ) and evaluate bioactivity via in vitro assays.

- Substituent Effects : Use structure-activity relationship (SAR) studies to assess how bromine position and ethoxy group size impact target binding (e.g., enzyme inhibition assays ).

Experimental Design & Data Analysis

Q. How should researchers design experiments to assess the compound’s stability in long-term storage?

Methodological Answer:

Q. What statistical approaches are suitable for analyzing contradictory results in catalytic applications of this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.